4,8-dimethyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
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Overview
Description
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the coumarin core. This can be achieved by the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst .
This can be done through a nucleophilic substitution reaction where the coumarin derivative reacts with benzyl chloroformate in the presence of a base such as triethylamine .
Finally, the cyclohexane-1-carboxylate moiety is introduced through an esterification reaction. This involves the reaction of the intermediate compound with cyclohexanecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloroformate in the presence of triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of protease activity, leading to reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl derivatives .
- 7-Hydroxy-4-methylcoumarin derivatives .
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate .
Uniqueness
4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxycarbonyl group enhances its stability and bioavailability, making it a valuable compound for pharmaceutical research .
Properties
Molecular Formula |
C27H29NO6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H29NO6/c1-17-14-24(29)34-25-18(2)23(13-12-22(17)25)33-26(30)21-10-8-19(9-11-21)15-28-27(31)32-16-20-6-4-3-5-7-20/h3-7,12-14,19,21H,8-11,15-16H2,1-2H3,(H,28,31) |
InChI Key |
UTWWJRALOAMHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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